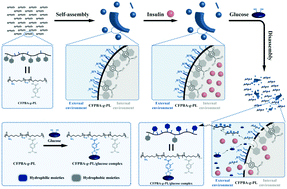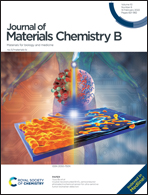Biodegradable phenylboronic acid-modified ε-polylysine for glucose-responsive insulin delivery via transdermal microneedles†
Journal of Materials Chemistry B Pub Date: 2021-07-13 DOI: 10.1039/D1TB00880C
Abstract
Microneedles with insulin-loaded glucose-responsive particles are promising to control the blood glucose levels of diabetic patients. In particular, the long-term usage of these microneedles calls for biodegradable and cost-effective particles, which are still large challenges. In this paper, glucose-responsive 4-carboxy-3-fluorophenylboronic acid-grafted ε-polylysine (CFPBA-g-PL) was synthesized to meet these requirements. CFPBA-g-PL had low cytotoxicity, good hemocompatibility and no tissue reaction. The pharmacokinetics of CFPBA-g-PL were also studied. The self-assembled particles of CFPBA-g-PL were prepared via simple ultrasonic treatment. The insulin-loaded particles of CFPBA-g-PL (named INS/GRP-12.8) presented a glucose-responsive insulin delivery performance based on the disassembly-related mechanism in vitro. The INS/GRP-12.8-encapsulated microneedle patch with a uniform morphology and moderate skin penetration performance was prepared via a molding strategy. INS/GRP-12.8 lasted for more than 8 hours of normoglycemia on STZ-induced diabetic SD rats via subcutaneous injection and the INS/GRP-12.8-encapsulated microneedle patch also showed a blood-glucose-level-lowering performance in vivo via transdermal administration.

Recommended Literature
- [1] Tumor-targeting multi-shelled hollow nanospheres as drug loading platforms for imaging-guided combinational cancer therapy†
- [2] Vortex fluidics mediated non-covalent physical entanglement of tannic acid and gelatin for entrapment of nutrients†
- [3] Structural flexibility of formally d10 [M(biphosphinine)2]q complexes†
- [4] Transition-metal-free regioselective construction of 1,5-diaryl-1,2,3-triazoles through dehydrative cycloaddition of alcohols with aryl azides mediated by SO2F2†
- [5] Structural transformation and nature of defects in titanium carbide treated in different redox atmospheres
- [6] Structure and electrochemical performance of hollow microspheres of LiFexNi1/3−xCo1/3Mn1/3O2 (0.000 ≤ x ≤ 0.267) as cathodes for lithium-ion batteries
- [7] Spectroscopic signatures of single, isolated cancer cell nuclei using synchrotron infrared microscopy†
- [8] Stability and biosimilarity assessment of infliximab using an orthogonal testing protocol and statistically-guided interpretation of peptide mapping†
- [9] Water
- [10] Synthesis and magnetic characterisation of Fe1−xMgxSb2O4 (x = 0.25, 0.50, 0.75) and their oxygen-excess derivatives, Fe1−xMgxSb2O4+y










